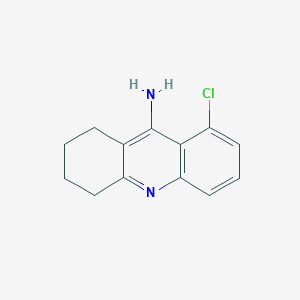
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-氯-1,2,3,4-四氢吖啶-9-胺是吖啶的衍生物,吖啶是一种杂环化合物,以其广泛的生物活性而闻名。 吖啶衍生物因其潜在的治疗应用而得到广泛研究,包括抗癌、抗菌和抗病毒特性 .
作用机制
8-氯-1,2,3,4-四氢吖啶-9-胺的主要作用机制涉及DNA嵌入。吖啶部分的平面结构使其能够插入DNA碱基对之间,破坏螺旋结构并干扰DNA复制和转录。 这种机制在其抗癌活性中尤为重要,它可以抑制癌细胞的增殖 . 此外,该化合物抑制乙酰胆碱酯酶,导致脑中乙酰胆碱水平升高,这有利于治疗阿尔茨海默病 .
生化分析
Biochemical Properties
8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is known to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It inhibits these enzymes, leading to an increase in the concentration of acetylcholine at cholinergic synapses . This interaction is crucial in the management of Alzheimer’s disease symptoms .
Cellular Effects
The compound’s inhibition of AChE and BChE has significant effects on cellular processes. By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is crucial for memory and cognition
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AChE and BChE, inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation at cholinergic synapses and thus prolonging its effect .
Dosage Effects in Animal Models
For instance, tacrine’s lethal dose in rats is approximately 12 times the maximum recommended human dose . The dosage effects of this compound may differ and need to be investigated.
Metabolic Pathways
Tacrine, a related compound, is metabolized in the liver by the Cytochrome P450 1A2 isozyme
准备方法
8-氯-1,2,3,4-四氢吖啶-9-胺的合成通常涉及以下步骤:
起始原料: 合成从8-氯-1,2,3,4-四氢吖啶的制备开始。
氯化: 在第8位引入氯原子是使用氯化剂如亚硫酰氯或五氯化磷实现的。
化学反应分析
8-氯-1,2,3,4-四氢吖啶-9-胺经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂如高锰酸钾或过氧化氢氧化,导致形成相应的吖啶酮衍生物。
还原: 还原反应可以使用还原剂如氢化铝锂或硼氢化钠进行,以生成四氢吖啶衍生物。
科学研究应用
8-氯-1,2,3,4-四氢吖啶-9-胺具有多种科学研究应用:
相似化合物的比较
8-氯-1,2,3,4-四氢吖啶-9-胺可以与其他吖啶衍生物进行比较,例如:
他克林(9-氨基-1,2,3,4-四氢吖啶): 用于治疗阿尔茨海默病,他克林具有类似的结构,但在第8位没有氯原子.
安吖啶(4'-(9-吖啶氨基)甲磺酸-间茴香胺): 一种抗癌剂,它也嵌入DNA,但吖啶环上的取代模式不同.
硫黄素(3,6-二氨基吖啶): 以其抗菌特性而闻名,硫黄素在第3和第6位而不是第9位具有氨基.
8-氯-1,2,3,4-四氢吖啶-9-胺独特的取代模式,特别是第8位氯原子的存在,有助于其独特的化学和生物学特性。
属性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGMGGLTJLJDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122994-74-5 |
Source


|
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2871895.png)
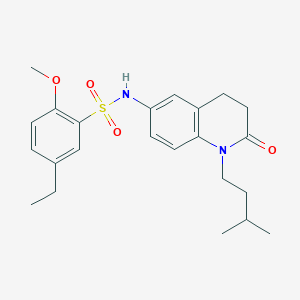
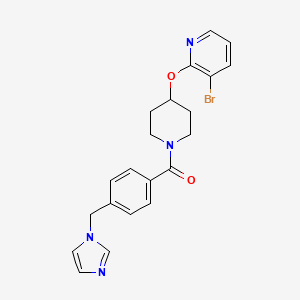
![6-Methyl-2-(2-(p-tolyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871898.png)
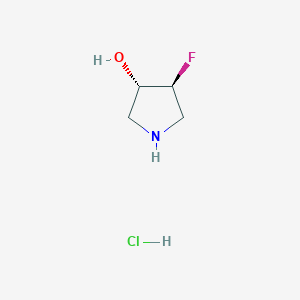
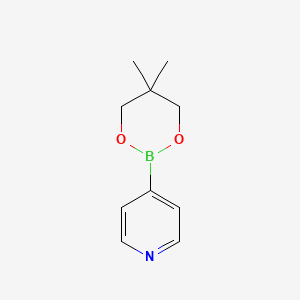
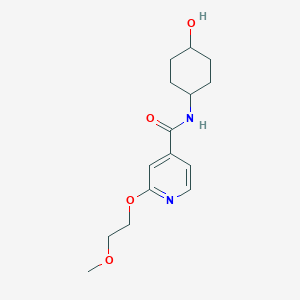
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2871905.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2871907.png)
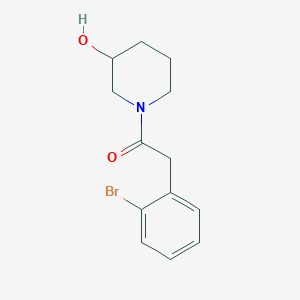
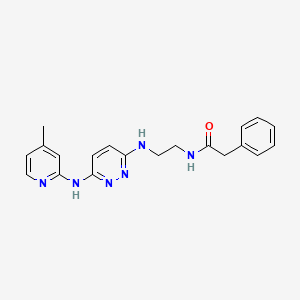
![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2871913.png)
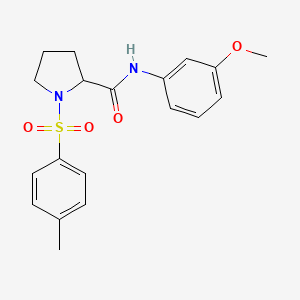
![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2871916.png)
